molecular formula C19H17ClN2O3 B5758681 2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide

2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide

Cat. No. B5758681
M. Wt: 356.8 g/mol
InChI Key: WSZTVFUFRICUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide, also known as AM251, is a potent and selective antagonist of the cannabinoid receptor CB1. CB1 is a G protein-coupled receptor that is widely expressed in the brain and other tissues. The endocannabinoid system, which includes CB1 and other receptors, is involved in many physiological processes, such as pain sensation, appetite, and mood regulation. The discovery of AM251 has led to significant advances in understanding the role of CB1 in these processes and has potential therapeutic applications.

Mechanism of Action

2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide is a competitive antagonist of CB1. It binds to the receptor and prevents the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This results in a decrease in CB1 signaling, which can have various effects depending on the tissue and physiological process involved.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide has been shown to have various effects on the endocannabinoid system and other physiological processes. For example, it has been shown to decrease pain sensitivity in animal models, suggesting a potential role in pain management. It has also been shown to decrease food intake and body weight in animal models, suggesting a potential role in obesity treatment. Additionally, it has been shown to have anxiolytic effects in animal models, suggesting a potential role in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide has several advantages for laboratory experiments. It is a highly selective antagonist of CB1, which allows for the specific manipulation of this receptor without affecting other receptors in the endocannabinoid system. It is also relatively stable and easy to handle, which makes it a convenient tool for research. However, there are also limitations to its use. For example, it has a relatively short half-life in vivo, which can make it difficult to achieve sustained effects. Additionally, its effects can be dependent on the dose and route of administration, which can complicate experimental design.

Future Directions

There are many potential future directions for research involving 2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide. Some possible areas of investigation include:
- Further investigation of the role of CB1 in pain sensation, particularly in chronic pain conditions
- Investigation of the potential therapeutic applications of 2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide in obesity and metabolic disorders
- Investigation of the role of CB1 in the regulation of mood and anxiety, and the potential therapeutic applications of 2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide in these areas
- Development of more stable and longer-acting CB1 antagonists for use in vivo
- Investigation of the potential role of CB1 in other physiological processes, such as inflammation and immune function.

Synthesis Methods

2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide can be synthesized using a multi-step process. The starting material is 4-chlorobenzylamine, which is reacted with 4-methoxyphenylacetic acid to form an amide intermediate. This intermediate is then converted to the isoxazole ring using a condensation reaction with hydroxylamine-O-sulfonic acid. The final step involves the introduction of the chlorophenyl group using a palladium-catalyzed coupling reaction with 4-chlorobenzyl chloride.

Scientific Research Applications

2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide has been widely used in scientific research to study the role of the endocannabinoid system in various physiological processes. For example, it has been used to investigate the effects of CB1 activation on pain sensation, appetite, and addiction. It has also been used to study the role of CB1 in the regulation of mood and anxiety.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-24-16-8-4-14(5-9-16)18-11-17(25-22-18)12-21-19(23)10-13-2-6-15(20)7-3-13/h2-9,11H,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZTVFUFRICUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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